REACTION_CXSMILES
|
[C:1]([C:3]1[CH:4]=[C:5]([CH2:9][CH2:10][C:11](O)=[O:12])[CH:6]=[CH:7][CH:8]=1)#[N:2].CCOCC.[OH-].[Na+]>O>[C:1]([C:3]1[CH:4]=[C:5]([CH2:9][CH2:10][CH2:11][OH:12])[CH:6]=[CH:7][CH:8]=1)#[N:2] |f:2.3|
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Name
|
|
Quantity
|
12.9 g
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C=C(C=CC1)CCC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C=C(C=CC1)CCC(=O)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
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CCOCC
|
Name
|
|
Quantity
|
8.8 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
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CUSTOM
|
Details
|
Into an oven-dried 500 ml flask with 2-neck adapter and stirring bar
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The system was flushed with argon gas
|
Type
|
ADDITION
|
Details
|
then 84 ml tetrahydrofuran was added
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Type
|
STIRRING
|
Details
|
The resulting mixture was stirred until the acid
|
Type
|
DISSOLUTION
|
Details
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was dissolved
|
Type
|
TEMPERATURE
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Details
|
After cooling for about ten minutes with an ice bath
|
Type
|
ADDITION
|
Details
|
88 ml borane-tetrahydrofuran was added in two 44 ml portions over a 20 minute period
|
Duration
|
20 min
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for 20 minutes in an ice bath
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
quenched by the addition of about 17 ml water dropwise
|
Type
|
CUSTOM
|
Details
|
to give an oil with white crystals
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with an additional 35 ml ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined ether extracts were dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
DISTILLATION
|
Details
|
The resulting oil was distilled in a Kugelrohr apparatus
|
Type
|
CUSTOM
|
Details
|
95°-110° C. was collected
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C=C(C=CC1)CCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 96.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |